6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine
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Overview
Description
6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine is a heterocyclic compound with the molecular formula C7H6ClN5. It is a derivative of pyrimidine and pyrazole, featuring a chlorine atom at the 6th position of the pyrimidine ring and a pyrazolyl group at the 3rd position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Chlorination: The pyrimidine ring is chlorinated at the 6th position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Coupling Reaction: The chlorinated pyrimidine is then coupled with the pyrazole derivative under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine atom at the 6th position of the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring, to form various oxidized or reduced products.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various substituted pyrimidines and pyrazoles, which can have different functional groups attached, enhancing their chemical and biological properties .
Scientific Research Applications
6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions, particularly in the context of drug discovery.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(1H-pyrazol-5-yl)pyrimidin-4-amine
- 4-Pyrimidinamine, 6-chloro-N-1H-pyrazol-3-yl-
Uniqueness
6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for drug discovery and development .
Biological Activity
6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activity. This article explores the biological effects of this compound, focusing on its potential as an anticancer agent, as well as its antibacterial and anti-inflammatory properties. The findings are supported by various studies, case reports, and synthesized data.
Chemical Structure and Properties
The compound this compound features a pyrimidine ring substituted with a chloro group and a pyrazole moiety. Its structural formula can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 182.61 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
LogP | 0.5 |
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer treatment. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of several pyrazole derivatives against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth, with IC50 values ranging from 10 to 20 µM .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. A recent study synthesized several pyrazole derivatives and assessed their antibacterial efficacy against Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity Results
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 15 µg/mL |
S. aureus | 10 µg/mL | |
P. aeruginosa | 20 µg/mL |
The results suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus .
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, the compound has shown anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
The anti-inflammatory activity is believed to be mediated through the inhibition of COX enzymes, leading to reduced prostaglandin synthesis. This mechanism is similar to that of established non-steroidal anti-inflammatory drugs (NSAIDs) .
Properties
Molecular Formula |
C7H6ClN5 |
---|---|
Molecular Weight |
195.61 g/mol |
IUPAC Name |
6-chloro-N-(1H-pyrazol-5-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H6ClN5/c8-5-3-7(10-4-9-5)12-6-1-2-11-13-6/h1-4H,(H2,9,10,11,12,13) |
InChI Key |
WETZFTAMFIWJLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)NC2=CC(=NC=N2)Cl |
Origin of Product |
United States |
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